![molecular formula C19H21N5OS B4259853 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea](/img/structure/B4259853.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea
Overview
Description
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea, also known as TH287, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea works by binding to the active site of MTH1 and preventing it from hydrolyzing 8-oxo-dGTP, a damaged nucleotide that can cause DNA damage if incorporated into the genome. This leads to the accumulation of 8-oxo-dGTP in cancer cells, which induces DNA damage and cell death.
Biochemical and Physiological Effects:
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been shown to induce DNA damage and cell death in various cancer cell lines, including breast cancer, lung cancer, and melanoma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been shown to inhibit the growth and metastasis of cancer cells in mouse models of breast cancer and melanoma.
Advantages and Limitations for Lab Experiments
One advantage of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea is its specificity for MTH1, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the concentration used, which can make it difficult to compare results across different studies. In addition, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea is not suitable for in vivo studies due to its poor solubility and bioavailability.
Future Directions
Future research on N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea could focus on optimizing its potency and pharmacokinetic properties to improve its efficacy in cancer treatment. Other potential applications of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea could include the treatment of neurodegenerative diseases and inflammatory disorders, which are also associated with oxidative stress. Finally, the development of more selective MTH1 inhibitors could help to elucidate the role of this enzyme in normal cellular processes and disease pathogenesis.
Scientific Research Applications
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the DNA repair enzyme MTH1, which is overexpressed in many cancer cells and plays a crucial role in protecting cells from oxidative stress. By inhibiting MTH1, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-N'-2-thienylurea can induce DNA damage and cell death in cancer cells while sparing normal cells.
properties
IUPAC Name |
1-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-3-thiophen-2-ylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-24(12-9-16-7-2-3-10-20-16)18-15(6-4-11-21-18)14-22-19(25)23-17-8-5-13-26-17/h2-8,10-11,13H,9,12,14H2,1H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRKIWSEYLXCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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